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Compound of Interest

Compound Name: PF-03715455

Cat. No.: B1679676 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of two compounds investigated for the treatment of Chronic

Obstructive Pulmonary Disease (COPD): PF-03715455 and roflumilast. While roflumilast is an

established phosphodiesterase 4 (PDE4) inhibitor approved for severe COPD, PF-03715455, a

p38 mitogen-activated protein kinase (MAPK) inhibitor, had its clinical development for COPD

discontinued in Phase II. This guide delves into their distinct mechanisms of action, available

preclinical and clinical data, and experimental protocols to inform future research in the field.

At a Glance: Key Differences
Feature PF-03715455 Roflumilast

Target
p38 Mitogen-Activated Protein

Kinase (MAPK)
Phosphodiesterase 4 (PDE4)

Development Status for COPD Discontinued in Phase II Approved

Administration Route Inhaled (investigational) Oral

Mechanism of Action
Inhibition of a key inflammatory

signaling cascade

Increases intracellular cyclic

AMP (cAMP) levels, leading to

reduced inflammation
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The fundamental difference between PF-03715455 and roflumilast lies in their molecular

targets and, consequently, their mechanisms of action.

PF-03715455 is a selective inhibitor of p38 MAPK. The p38 MAPK signaling pathway is a

critical regulator of the inflammatory response in COPD.[1][2] External stimuli such as cigarette

smoke and pathogens activate this pathway, leading to the production of pro-inflammatory

cytokines and chemokines like TNF-α and IL-8, which are key drivers of airway inflammation in

COPD.[1][3] By inhibiting p38 MAPK, PF-03715455 was designed to suppress this

inflammatory cascade.
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Figure 1: p38 MAPK Signaling Pathway and PF-03715455 Inhibition.
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Roflumilast, on the other hand, is a selective inhibitor of PDE4. PDE4 is an enzyme that

degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with

anti-inflammatory properties.[4][5][6] By inhibiting PDE4, roflumilast increases intracellular

cAMP levels in inflammatory cells.[5][6] This elevation in cAMP leads to the suppression of pro-

inflammatory mediators and a reduction in the activity of various inflammatory cells, including

neutrophils and eosinophils, which are implicated in COPD pathogenesis.[4][6]
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Figure 2: PDE4 Signaling Pathway and Roflumilast Inhibition.
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Parameter PF-03715455 Roflumilast

Animal Model

Dog segmental

lipopolysaccharide (LPS)

challenge model

Ovalbumin-sensitized guinea

pigs; LPS-induced TNF-α

release in rats

Key Findings

1mg inhaled dry powder

resulted in a 48% inhibition of

segmental LPS-induced

neutrophilia.[7] Maintained

activity under conditions of

oxidative stress where

corticosteroid efficacy was

diminished.[7]

Orally administered roflumilast

abrogated LPS-induced

circulating TNF-α in rats with

an ED50 of 0.3 µmol/kg.[8][9]

In ovalbumin-sensitized guinea

pigs, roflumilast reduced

specific airway resistance and

suppressed inflammatory

markers.[1]

Potency Comparison

Not directly compared with

other p38 inhibitors in the

available literature.

In a rat model of LPS-induced

TNF-α release, roflumilast was

found to be 8-fold more potent

than piclamilast, 25-fold more

potent than rolipram, and 310-

fold more potent than

cilomilast.[8][9]

Clinical Trial Data
A crucial point of divergence between PF-03715455 and roflumilast is the availability of clinical

trial data. While roflumilast has undergone extensive clinical evaluation leading to its approval,

the clinical development of PF-03715455 was terminated, and detailed results from its Phase II

trials are not publicly available.

PF-03715455
PF-03715455 was evaluated in a Phase II, randomized, double-blind, placebo-controlled, 2-

way crossover study (NCT02366637) to assess its efficacy, safety, and tolerability when

administered twice daily by inhalation for 4 weeks in subjects with moderate to severe COPD.

[2][4][10] The study was terminated, and the results have not been published in peer-reviewed
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literature.[2][11] A meta-analysis of p38 MAPK inhibitors included PF-03715455 but did not

report compound-specific data.[4]

Roflumilast
Roflumilast has been extensively studied in numerous clinical trials. Key findings from pivotal

studies are summarized below.

Trial Patient Population
Key Efficacy
Endpoints

Key Safety
Findings

REACT

(NCT01329029)

Moderate to severe

COPD with a history

of chronic bronchitis

and at least 2

exacerbations in the

previous year, on a

fixed ICS/LABA

combination.

The rate of moderate-

to-severe

exacerbations was

13.2% lower in the

roflumilast group

compared to placebo.

Adverse events were

consistent with the

known safety profile of

roflumilast.

Real-world study

Severe COPD with

frequent

exacerbations.

Significant reduction

in both COPD

exacerbations (2.7 vs.

1.16 per year) and

hospitalizations (0.77

vs. 0.32 per year)

compared to the pre-

treatment period.

Adverse events

occurred in 26.5% of

patients, with weight

loss, loss of appetite,

and nausea being the

most common.

TREAT Study

Patients experiencing

an acute exacerbation

of COPD.

Significantly reduced

airway inflammation

(sputum neutrophils

and myeloperoxidase)

compared to placebo

at 28 days.

Higher rates of

adverse events and

study withdrawal in

the roflumilast group.
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Detailed experimental protocols are essential for replicating and building upon previous

research. Below are summaries of key experimental designs used to evaluate PF-03715455
and roflumilast.

PF-03715455: Dog Segmental LPS Challenge Model

Experimental Workflow

Beagle Dogs
Inhalation of

1mg PF-03715455
(dry powder)

Segmental Lung Lavage
with Lipopolysaccharide (LPS)

Bronchoalveolar Lavage (BAL)
Collection

Analysis of Neutrophil Counts
in BAL Fluid
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Sensitization with Ovalbumin
(14 days)

Treatment with Roflumilast
(per os, inhalation, or intraperitoneal)

(7 days)

In Vivo Airway Reactivity Assessment
(Histamine Nebulization)
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Smooth Muscle Contractility

Analysis of Inflammatory Markers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1679676?utm_src=pdf-body
https://www.benchchem.com/product/b1679676?utm_src=pdf-body
https://www.benchchem.com/product/b1679676?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679676?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Influence of roflumilast on airway reactivity and apoptosis in ovalbumin-sensitized Guinea
pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]

3. Dose dependent effects of tadalafil and roflumilast on ovalbumin-induced airway
hyperresponsiveness in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD -
PMC [pmc.ncbi.nlm.nih.gov]

5. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages
stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

6. PF-03715455: An inhaled p38 inhibitor for the treatment of chronic obstructive pulmonary
disease - Barcelona 2013 - ERS Respiratory Channel [channel.ersnet.org]

7. PF 3715455 - AdisInsight [adisinsight.springer.com]

8. iv.iiarjournals.org [iv.iiarjournals.org]

9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

10. Efficacy and safety profile of roflumilast in a real-world experience - PMC
[pmc.ncbi.nlm.nih.gov]

11. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [A Comparative Guide for Researchers: PF-03715455
and Roflumilast in COPD Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679676#pf-03715455-vs-roflumilast-for-copd-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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